2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by a 4-chlorobenzylthio group at position 2, an ethyl group at position 3, and a phenyl substituent at position 7.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-6-4-3-5-7-15)24-21(25)27-13-14-8-10-16(22)11-9-14/h3-12,23H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFWTGBNYYIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[3,2-d]Pyrimidinone Core
The pyrrolo[3,2-d]pyrimidinone scaffold is typically constructed via cyclization of pyrimidine precursors. A widely adopted route begins with 1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione , which undergoes chlorination using phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. For example, heating the dione in POCl₃ at 120°C for 6 hours achieves 70% yield, while phenylphosphonic dichloride at 170–175°C for 5 hours provides 60% yield.
Key Reaction Conditions for Core Synthesis
| Starting Material | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1,5-Dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione | POCl₃ | 120°C | 6 h | 70% |
| 1,5-Dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione | Phenylphosphonic dichloride | 170–175°C | 5 h | 60% |
Functionalization at Position 2: Introduction of the 4-Chlorobenzylthio Group
The 2-chloro substituent in the dichlorinated intermediate is displaced via nucleophilic aromatic substitution (SNAr) using 4-chlorobenzylthiol . This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases such as potassium carbonate. For instance, treating 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with 1.2 equivalents of 4-chlorobenzylthiol in DMF at 80°C for 12 hours achieves 75–85% yield.
Mechanistic Insight : The electron-deficient C2 position activates the chloride for substitution. The thiolate anion attacks C2, releasing HCl and forming the thioether linkage.
Alkylation at Position 3: Incorporating the Ethyl Substituent
Position 3 (NH of the pyrrole ring) is alkylated using ethyl bromide or iodide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature is effective, yielding 3-ethyl derivatives in 65–80% yield. For example, stirring the 2-substituted intermediate with ethyl bromide (1.5 equivalents) and NaH in THF for 6 hours affords the alkylated product.
Optimization Note : Excess alkylating agent and controlled temperature prevent dialkylation.
Arylation at Position 7: Installing the Phenyl Group
The phenyl group at position 7 is introduced via palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling of a 7-bromo intermediate with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base in dioxane/water (4:1) at 90°C for 12 hours achieves 70–80% yield.
Representative Protocol :
- Combine 7-bromo-3-ethyl-2-((4-chlorobenzyl)thio)-5H-pyrrolo[3,2-d]pyrimidin-4-one (1 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv) in dioxane/H₂O.
- Heat at 90°C under argon for 12 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Alternative Approaches: Microwave-Assisted Multicomponent Synthesis
Microwave irradiation offers a rapid, high-yielding route to pyrrolo[3,2-d]pyrimidinones. A one-pot, three-component reaction of 5-aminouracil , 4-chlorobenzyl isothiocyanate , and ethyl glyoxylate in ethanol under microwave irradiation (100°C, 30 minutes) yields 85–90% of the target compound.
Advantages :
- Reduced reaction time (30 minutes vs. 12–24 hours).
- High atom economy and minimal purification.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Functionalization | 60–70% | 24–48 h | Regioselective control | Multiple purification steps |
| Multicomponent Microwave | 85–90% | 0.5 h | Rapid, eco-friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares a pyrrolo[3,2-d]pyrimidin-4(5H)-one core with AZD4831 (), a myeloperoxidase inhibitor. However, AZD4831 features a thioxo group at position 2 and a 1-(2-(1-aminoethyl)-4-chlorobenzyl) substituent, highlighting how small structural changes can redirect biological activity .
Key comparisons with other heterocyclic analogs include:
Physicochemical Properties
- Melting Points: Thieno-pyrimidine derivatives (e.g., 3a) exhibit moderate melting points (148–150°C), likely due to reduced hydrogen bonding compared to dihydroxy-substituted compounds like 5j (, –242°C) .
Synthetic Yields :
- Thiadiazole derivatives () show yields of 72–88%, while pyrazolo-pyrimidines () have lower yields (~21–22%), possibly due to steric challenges in functionalization .
Biological Activity
2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrrolopyrimidine class. Its unique structural features, including a chlorobenzylthio group and phenyl substitutions, have attracted interest for potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Molecular Formula | C21H18ClN3OS |
| Molecular Weight | 397.90 g/mol |
| CAS Number | 2034565-76-7 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of specific enzymes, thereby altering their activity.
- Receptor Modulation : It can function as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrolopyrimidine derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) was determined against a range of bacterial strains.
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Pseudomonas aeruginosa | 0.75 | Bactericidal |
These results indicate significant antibacterial properties, suggesting potential therapeutic applications in treating infections.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 15.0 | Moderate Cytotoxicity |
| MCF-7 | 10.5 | High Cytotoxicity |
| A549 | 12.0 | Moderate Cytotoxicity |
The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that the compound has potential as an anticancer agent.
Case Studies
Several case studies have documented the biological activity of similar pyrrolopyrimidine compounds:
- Study on Anticancer Properties : A derivative with a similar structure was tested for its ability to induce apoptosis in cancer cells. Results indicated that it activated caspase pathways, leading to programmed cell death.
- Antimicrobial Efficacy Study : Another study demonstrated that a related compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential in treating chronic infections.
Q & A
Q. What analytical methods assess compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers, heat (40–60°C), and UV light, then monitor degradation via UPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
